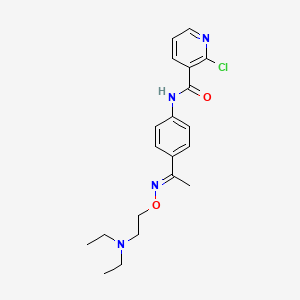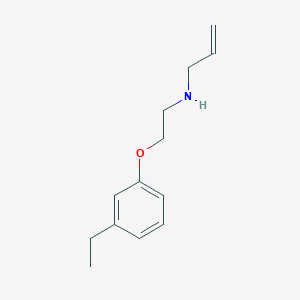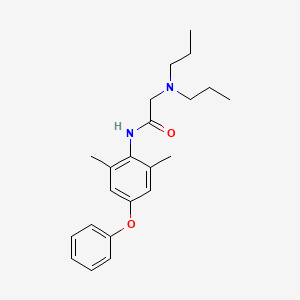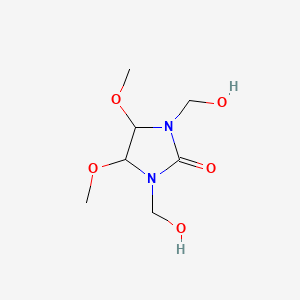
4,6-Dichloro-2-hexylresorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-hexylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two chlorine atoms and a hexyl group attached to the benzene ring. This compound is known for its antiseptic, anthelmintic, and local anesthetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-hexylresorcinol typically involves the chlorination of 2-hexylresorcinol. The process can be carried out using chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2-hexylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of various substituted resorcinol derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-2-hexylresorcinol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-hexylresorcinol involves several pathways:
Antiseptic Action: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Action: Functions as a histone deacetylase inhibitor, affecting gene expression and promoting apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Hexylresorcinol: Shares similar antiseptic and anesthetic properties but lacks the chlorine atoms, making it less potent in some applications.
4,6-Dichlororesorcinol: Similar structure but without the hexyl group, leading to different solubility and reactivity profiles.
Uniqueness: 4,6-Dichloro-2-hexylresorcinol stands out due to its unique combination of chlorine atoms and a hexyl group, which enhances its antimicrobial and pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
17140-00-0 |
|---|---|
Formule moléculaire |
C12H16Cl2O2 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
4,6-dichloro-2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H16Cl2O2/c1-2-3-4-5-6-8-11(15)9(13)7-10(14)12(8)16/h7,15-16H,2-6H2,1H3 |
Clé InChI |
BPZLJQOVLMHISV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=CC(=C1O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)





![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
